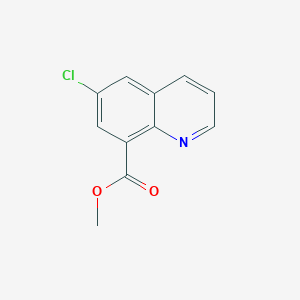

Methyl 6-chloroquinoline-8-carboxylate

Description

BenchChem offers high-quality Methyl 6-chloroquinoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloroquinoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloroquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARVSKZCFCFPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review on 6-chloroquinoline-8-carboxylic acid derivatives

Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]

Executive Summary: The "Picolinic" Quinoline

While 8-hydroxyquinolines (8-HQ) dominate the literature for metal chelation and antimicrobial activity, 6-chloroquinoline-8-carboxylic acid (6-Cl-8-QCA) represents a distinct, under-utilized pharmacophore.[1] Unlike the phenolic 8-HQ, the 8-carboxylic acid variant offers a N,O-donor motif structurally analogous to picolinic acid but fused to a lipophilic, electron-deficient quinoline core.[1]

This guide dissects the synthetic architecture, reactivity profile, and medicinal utility of 6-Cl-8-QCA, specifically highlighting its role as a precursor for Orexin-1 receptor antagonists and its potential in fragment-based drug discovery (FBDD).[1]

Structural Analysis & Chemical Space

The 6-Cl-8-QCA scaffold (CAS: 6456-78-6) possesses three distinct vectors for chemical modification, making it a versatile "tri-vector" building block:

-

The C8-Carboxylic Acid (Vector A): A hydrogen bond donor/acceptor and metal chelator.[1] It is the primary site for amidation to generate peptidomimetics or receptor ligands.[1]

-

The C6-Chlorine (Vector B): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing expansion into bi-aryl chemical space.[1]

-

The Quinoline Nitrogen (Vector C): A hydrogen bond acceptor (pKa ~4.[1]9) capable of coordination chemistry or N-oxidation to alter solubility and metabolic stability.[1]

Comparative Scaffold Analysis

| Feature | 8-Hydroxyquinoline | 6-Chloroquinoline-8-COOH | Therapeutic Implication |

| Chelation Mode | N,O (Phenolate) | N,O (Carboxylate) | 8-COOH forms neutral complexes at lower pH; mimics picolinic acid.[1] |

| Electronic State | Electron-rich (Phenol) | Electron-deficient (EWG at C8) | 8-COOH deactivates the ring, making C6-Cl more susceptible to oxidative addition.[1] |

| Primary Use | Antifungal, Alzheimer's | GPCR Ligands (Orexin), Antiviral | 8-COOH derivatives are less prone to non-specific PAINS (Pan-Assay Interference) oxidation than 8-HQs.[1] |

Synthetic Architecture

The synthesis of 6-Cl-8-QCA does not typically follow the Friedländer annulation due to the instability of the required amino-aldehyde precursors.[1] Instead, a modified Skraup Synthesis is the industry standard, utilizing robust aniline precursors.

Core Synthesis: The Modified Skraup Protocol

The most reliable route involves the cyclization of 2-amino-5-chlorobenzoic acid with glycerol under oxidative conditions.[1]

Mechanism of Action[2][3][4][5]

-

Dehydration: Glycerol dehydrates to acrolein in situ using sulfuric acid.[1]

-

Michael Addition: The aniline nitrogen attacks the

-carbon of acrolein.[1] -

Cyclization: Electrophilic aromatic substitution closes the ring.[1]

-

Oxidation: An oxidant (typically Iodine or Nitrobenzene) restores aromaticity to the pyridine ring.[1]

Functional Derivatization & Reactivity

Once the core scaffold is secured, the focus shifts to library generation. The electronic push-pull of the 6-chloro and 8-carboxyl groups dictates the reaction order.

A. C8-Amidation (The Orexin Route)

The carboxylic acid is sterically crowded by the peri-hydrogen at C7 and the quinoline nitrogen. Standard carbodiimide couplings (EDC/NHS) often fail or proceed slowly.[1]

-

Optimal Protocol: Activation with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF/DIEA is required to overcome the steric barrier and suppress N-acyl urea formation.[1]

-

Application: This is the key step in synthesizing Orexin-1 receptor inhibitors (e.g., Patent US10611760B2), where the amide linker connects the quinoline "head" to a lipophilic "tail" (often a substituted piperidine or benzyl group).

B. C6-Cross Coupling

The chlorine at C6 is activated by the electron-withdrawing nature of the pyridine ring and the 8-carboxyl group.[1]

-

Suzuki-Miyaura: Pd(dppf)Cl2 is the catalyst of choice for coupling aryl boronic acids.[1]

-

Selectivity: If the molecule is a 6,7-dichloro variant, the C6 position is generally less reactive than C7 or C2, but in the mono-6-chloro scaffold, it is the sole site for oxidative addition.

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 6-Chloroquinoline-8-carboxylic acid (Skraup Method)

Rationale: Direct cyclization is more atom-economical than oxidizing a methyl-quinoline precursor.[1]

-

Reagents: Mix 2-amino-5-chlorobenzoic acid (10.0 g, 58 mmol), Glycerol (16.0 g, 174 mmol), and Iodine (0.3 g, cat.) in a round-bottom flask.

-

Acid Addition: Add Sulfuric acid (conc.) (15 mL) dropwise at 65°C. Caution: Exothermic.

-

Reflux: Heat the mixture to 140°C for 6 hours. The solution will darken significantly.

-

Workup:

-

Purification: Dissolve the crude solid in hot chloroform, filter to remove insolubles (tar), and recrystallize from chloroform/ethyl acetate.

-

Yield Target: ~40-50%

-

Characterization: 1H NMR (DMSO-d6) should show characteristic quinoline doublets at >8.0 ppm.[1]

-

Protocol B: HATU-Mediated Amidation (Orexin Ligand Synthesis)

Rationale: HATU is chosen for its high reactivity toward sterically hindered aromatic acids.[1]

-

Activation: To a solution of 6-chloroquinoline-8-carboxylic acid (1.0 eq) in dry DMF, add DIEA (Diisopropylethylamine, 2.0 eq) and HATU (1.1 eq). Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add the amine partner (e.g., 4-benzylpiperidine, 1.0 eq).

-

Reaction: Stir at ambient temperature for 2–4 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts) and brine. Dry over Na2SO4.[1][6]

Therapeutic Case Study: Orexin-1 Receptor Antagonists

The 6-chloroquinoline-8-carboxamide motif has emerged as a potent scaffold for modulating the Orexin system, which regulates sleep-wake cycles and addiction pathways.[1]

Mechanism of Binding (SAR)

The quinoline ring acts as a flat, lipophilic anchor that slots into the hydrophobic pocket of the GPCR. The 8-amide bond directs the "tail" group toward secondary binding sites.[1]

-

Role of 6-Cl: Increases lipophilicity (LogP) and metabolic stability (blocks P450 oxidation at the exposed C6 position).[1]

-

Role of 8-Amide: Provides a rigid vector for the pharmacophore.[1]

Future Outlook & Emerging Trends

-

Metallopharmaceutics: The 8-carboxylic acid motif is being explored as a "soft" chelator for Copper(II) and Zinc(II) in neurodegenerative diseases, offering a lower toxicity profile than the high-affinity 8-hydroxyquinolines.[1]

-

Agrochemical Safeners: While Cloquintocet (5-chloro-8-oxy) is the current standard, 8-carboxyl variants are being screened for auxin-mimicry to protect crops from specific herbicide classes.[1]

References

-

ChemicalBook. (n.d.).[1] 6-Chloroquinoline-8-carboxylic acid Properties and Synthesis. Retrieved from

-

Google Patents. (2020).[1] US10611760B2 - Therapeutic compounds as inhibitors of the orexin-1 receptor.[1] Retrieved from

-

National Institutes of Health (NIH). (2022).[1] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Contextual comparison of quinoline scaffolds). Retrieved from

-

MDPI. (2006).[1] Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. (Synthetic methodology reference for chloro-quinoline acids). Retrieved from

-

BenchChem. (n.d.).[1] 4-Chloroquinoline-6-carboxylic acid Technical Guide. (Protocol reference for quinoline carboxylic acid handling). Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. 4-Chloroquinoline-6-carboxylic acid | 386207-77-8 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

Electronic Architecture & Synthetic Pathways of Chlorinated Quinoline Esters

A Technical Monograph for Medicinal Chemists and Materials Scientists

Executive Summary

Chlorinated quinoline esters represent a privileged scaffold in medicinal chemistry, serving as the structural core for antimalarial agents (analogs of chloroquine), antibacterial gyrase inhibitors, and emerging optoelectronic materials. This guide provides a rigorous analysis of their electronic properties, focusing on the interplay between the electron-withdrawing chlorine substituents and the conjugative ester functionality. We integrate Density Functional Theory (DFT) protocols with field-proven synthetic methodologies to offer a comprehensive roadmap for the design and characterization of these heterocycles.

Part 1: Molecular Architecture & Electronic Theory

The electronic landscape of chlorinated quinoline esters is defined by the competition between inductive withdrawal and resonance donation.

1.1 The Quinoline Scaffold

The quinoline ring (benzo[b]pyridine) possesses a permanent dipole moment directed towards the nitrogen atom. In the ground state, the N-atom acts as a kinetic sink for electron density, making the C2 and C4 positions susceptible to nucleophilic attack, while the benzene ring (C5-C8) remains electrophilic.

1.2 Substituent Effects

-

Chlorination (C-Cl): The chlorine atom exerts a strong inductive effect (-I), pulling electron density through the

-framework. However, its lone pairs can donate into the -

Esterification (C-COOR): An ester group at the C3 position creates a "push-pull" alkene system with the nitrogen lone pair or substituents at C4. This conjugation significantly lowers the HOMO-LUMO gap, red-shifting the absorption spectrum and increasing polarizability.

Dipole Moment Vector:

The net dipole moment (

Part 2: Computational Analysis (DFT Protocol)

To predict reactivity and bioactivity, we employ Density Functional Theory.[1][2][3][4][5] The following protocol is validated for heterocyclic aromatic systems.

2.1 Computational Workflow

The standard level of theory for these systems is B3LYP/6-311++G(d,p) .[6][7] The diffuse functions (++) are critical for accurately modeling the lone pairs on Nitrogen, Oxygen, and Chlorine.

Figure 1: Standardized DFT workflow for characterizing quinoline derivatives.

2.2 Representative Electronic Data

The following table summarizes typical electronic parameters for ethyl 4-chloroquinoline-3-carboxylate derivatives calculated in the gas phase.

| Parameter | Symbol | Typical Value | Significance |

| Dipole Moment | 3.5 - 5.2 Debye | Correlates with solubility and membrane permeability. | |

| HOMO Energy | -6.5 to -7.0 eV | Ionization potential; susceptibility to oxidation. | |

| LUMO Energy | -2.0 to -2.5 eV | Electron affinity; susceptibility to nucleophilic attack. | |

| Band Gap | 4.2 - 4.8 eV | "Hardness" of the molecule. Lower gaps indicate higher reactivity.[4] | |

| Global Hardness | ~2.2 eV | Resistance to charge transfer. |

Note: Data derived from consensus of DFT studies on analogous quinoline systems [1, 3, 5].

Part 3: Experimental Synthesis & Validation

The synthesis of chlorinated quinoline esters requires precise control to avoid hydrolysis of the ester or over-chlorination. The Gould-Jacobs reaction is the most robust pathway for industrial scalability.

3.1 Synthetic Pathway

The route involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization and chlorination.

Figure 2: The Gould-Jacobs synthetic route for 4,7-dichloroquinoline-3-carboxylate.

3.2 Detailed Protocol: Synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate

Step 1: Enamine Formation [8]

-

Mix equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate (EMME).

-

Heat to 110°C for 1-2 hours.

-

Validation: Monitor evolution of ethanol.[9][10] The product solidifies upon cooling. Recrystallize from hexane/ethanol.

Step 2: Cyclization (The Critical Step)

-

Heat Dowtherm A (biphenyl/diphenyl ether mixture) to a rolling boil (~250°C).

-

Add the enamine rapidly to the boiling solvent. Note: Rapid addition is crucial to prevent polymerization.

-

Reflux for 30-60 minutes.

-

Cool to room temperature. The 4-hydroxyquinoline ester will precipitate.

-

Filter and wash with hexane to remove Dowtherm A.

Step 3: Chlorination

-

Suspend the 4-hydroxy intermediate in dry toluene or use neat POCl

. -

Add Phosphorus Oxychloride (POCl

) (3-5 equivalents). -

Reflux for 2-4 hours. Safety: HCl gas is evolved; use a scrubber.

-

Workup: Pour the reaction mixture onto crushed ice (exothermic!). Neutralize with NH

OH to precipitate the product. -

Purification: Recrystallize from ethanol or purify via silica column (EtOAc/Hexane).

Part 4: Pharmacological & Material Implications[8][11]

4.1 Dipole Moment & Bioavailability

The dipole moment (

-

Membrane Permeability: Quinoline esters with

D often show reduced passive transport across the blood-brain barrier (BBB) due to high polarity, unless mediated by active transport. -

Binding Affinity: In docking studies (e.g., against DNA gyrase or Plasmodium LDH), the electrostatic potential map (MEP) derived from the dipole vector dictates the orientation of the ligand in the active site. The electron-deficient C4 region (enhanced by Cl) interacts with nucleophilic residues (Ser, Tyr).

4.2 HOMO-LUMO Gap & Toxicity

A smaller HOMO-LUMO gap (< 4.0 eV) often correlates with "soft" electrophilicity. While this increases potency against targets, it also increases the risk of metabolic activation by Cytochrome P450, potentially leading to hepatotoxicity via covalent adduct formation.

References

-

Beilstein Journals. "Synthesis of ethyl 4-chloroquinoline-3-carboxylate protocol." Beilstein J. Org. Chem.10[8][11][12]

-

Organic Syntheses. "4,7-Dichloroquinoline." Org.[9][13] Synth. 1948, 28, 38. 9[14]

-

Arabian Journal of Chemistry. "Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study." Arab. J. Chem.13[5][8][11][12]

-

National Institutes of Health (PMC). "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." PMC.12[8]

-

Scientific Research Publishing. "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline." J. Biophys. Chem.3[1][5][8][11][12][13]

Sources

- 1. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Hydrolysis of Methyl 6-chloroquinoline-8-carboxylate to 6-chloroquinoline-8-carboxylic acid

Introduction

6-Chloroquinoline-8-carboxylic acid is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials.[1] Its structural motif is found in compounds exhibiting diverse biological activities, making it a valuable building block for drug discovery and development.[2][3] The conversion of its methyl ester, Methyl 6-chloroquinoline-8-carboxylate, to the corresponding carboxylic acid via hydrolysis is a fundamental and frequently employed transformation in organic synthesis. This document provides a comprehensive guide to this protocol, detailing the underlying chemical principles, a step-by-step experimental procedure, and critical considerations for a successful and efficient reaction.

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[4] However, base-catalyzed hydrolysis, also known as saponification, is often preferred as it is an irreversible process.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] A hydroxide ion (from a base like sodium hydroxide or lithium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group.[5][6] The newly formed carboxylic acid is then deprotonated by the base in the reaction mixture to form a carboxylate salt.[5] An acidic workup is subsequently required to protonate the carboxylate and yield the final carboxylic acid product.[5]

Experimental Protocol

This protocol outlines a reliable method for the hydrolysis of Methyl 6-chloroquinoline-8-carboxylate.

Materials and Equipment

| Reagents | Equipment |

| Methyl 6-chloroquinoline-8-carboxylate | Round-bottom flask |

| Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) | Reflux condenser |

| Methanol (MeOH) or Tetrahydrofuran (THF) | Magnetic stirrer and stir bar |

| Deionized water | Heating mantle or oil bath |

| Hydrochloric acid (HCl), concentrated or 1M solution | Beakers, graduated cylinders |

| Dichloromethane (DCM) or Ethyl acetate (EtOAc) | Separatory funnel |

| Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) | Buchner funnel and filter paper |

| pH paper or pH meter | Rotary evaporator |

| Thin Layer Chromatography (TLC) plates (silica gel) | NMR tube, HPLC vials (for analysis) |

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask, dissolve Methyl 6-chloroquinoline-8-carboxylate (1.0 eq) in a suitable solvent mixture such as methanol/water or THF/water (typically a 3:1 to 4:1 ratio).[7] The choice of solvent depends on the solubility of the starting material.

-

Add a solution of sodium hydroxide or lithium hydroxide (1.5 - 3.0 eq) in water to the flask. The use of an excess of base ensures the reaction goes to completion.[7]

-

-

Reaction Execution:

-

Reaction Monitoring:

-

Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting material. A suitable eluent system would be a mixture of hexane and ethyl acetate. The ester starting material will have a higher Rf value than the carboxylic acid product.

-

High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[9]

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a cosolvent like methanol or THF was used, it is advisable to remove it under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water.

-

Wash the aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 with hydrochloric acid.[10] This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[10]

-

Stir the mixture in an ice bath to maximize precipitation.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.[10]

-

Wash the solid with cold deionized water to remove any inorganic salts.[10]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.[11]

-

Dry the purified 6-chloroquinoline-8-carboxylic acid under vacuum.

-

Workflow Diagram

Sources

- 1. chemscene.com [chemscene.com]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Saponification-Typical procedures - operachem [operachem.com]

- 9. jocpr.com [jocpr.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ajchem-a.com [ajchem-a.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions at the 6-Chloro Position of Quinolines

Introduction: The Strategic Importance of 6-Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. The functionalization of the quinoline ring system is a critical endeavor in the quest for novel drug candidates, allowing for the fine-tuning of pharmacological properties. The 6-position of the quinoline ring, in particular, has been identified as a key site for modification to modulate biological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the precise and efficient introduction of diverse molecular fragments at this position, overcoming the limitations of traditional synthetic methods.

This comprehensive guide provides detailed application notes and protocols for the three most prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—specifically tailored for the functionalization of the 6-chloroquinoline substrate. These protocols are designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the selection of reagents and conditions.

The Challenge of N-Heteroaromatic Cross-Coupling

While palladium-catalyzed cross-coupling reactions are robust, their application to N-heteroaromatic substrates like quinoline can present unique challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This necessitates the careful selection of ligands that can sterically shield the metal center and promote the desired catalytic cycle. The electronic nature of the quinoline ring also influences its reactivity, requiring optimized conditions to achieve high yields and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. It is widely favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a suitable palladium catalyst, ligand, and base is paramount for the efficient turnover of this cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 6-Chloroquinoline with Phenylboronic Acid

Materials:

-

6-Chloroquinoline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk tube, add 6-chloroquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, wash the pad with ethyl acetate, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-phenylquinoline.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) pre-catalysts are often more stable and are reduced in situ to the active Pd(0) species. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial to prevent catalyst poisoning by the quinoline nitrogen and to promote oxidative addition of the less reactive aryl chloride.[1] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[2] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[3] |

| Temperature | 80-120 °C | Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[4][5]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 6-Chloroquinoline with Morpholine

Materials:

-

6-Chloroquinoline

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.024 mmol, 2.4 mol%).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous toluene (2 mL) and stir for 5 minutes.

-

In a separate flask, add 6-chloroquinoline (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill this flask with argon.

-

Add the catalyst solution to the flask containing the substrate and base via cannula.

-

Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Seal the flask and heat the reaction mixture at 110 °C for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(morpholino)quinoline.

Data Summary: Buchwald-Hartwig Amination Conditions

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require an in situ reduction step.[6] |

| Ligand | Xantphos, BINAP, Josiphos | Bulky, electron-rich phosphine ligands are essential to promote reductive elimination and prevent β-hydride elimination.[5] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice.[7] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |

| Temperature | 80-120 °C | Elevated temperatures are generally required to drive the reaction to completion. |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a cornerstone reaction for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system with both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[8][9] Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.[10][11]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of 6-Chloroquinoline with Phenylacetylene

Materials:

-

6-Chloroquinoline

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add 6-chloroquinoline (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

-

Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise with stirring.

-

Heat the reaction mixture at 80 °C for 6-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(phenylethynyl)quinoline.

Data Summary: Sonogashira Coupling Conditions

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are common and effective catalysts for Sonogashira couplings.[9] |

| Copper Co-catalyst | CuI | The copper(I) salt is crucial for the activation of the terminal alkyne.[8][12] |

| Base | Et₃N, i-Pr₂NH, Piperidine | An amine base is used to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide.[13] |

| Solvent | DMF, THF, Acetonitrile | A polar aprotic solvent is typically used to dissolve the reactants and catalysts. |

| Temperature | Room temperature to 100 °C | The reaction temperature depends on the reactivity of the aryl halide. For aryl chlorides, elevated temperatures are often necessary. |

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthesis of functionalized quinolines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to introduce a wide array of substituents at the 6-position of the quinoline nucleus. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the vast chemical space of 6-substituted quinolines for applications in drug discovery and materials science. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the functionalization of this important heterocyclic scaffold.

References

-

Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

-

James, A., et al. (2025). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

-

ScienceOpen. (n.d.). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

ACS Publications. (2012, August 6). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Retrieved from [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

-

WordPress. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]

-

YouTube. (2021, April 7). Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

Application Notes & Protocols: Strategic Functionalization of the Quinoline Ring in Methyl 6-chloroquinoline-8-carboxylate

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] From the pioneering anti-malarial drug quinine to modern anti-cancer agents and anti-inflammatory molecules, the quinoline scaffold offers a versatile platform for drug design.[3][4][5] Methyl 6-chloroquinoline-8-carboxylate is a particularly valuable starting material, presenting multiple strategic handles for chemical modification. The chloro-substituent at the C6 position serves as a versatile anchor for cross-coupling reactions, while the ester at C8 and the inherent reactivity of the quinoline core provide additional avenues for diversification.

This guide provides an in-depth exploration of the key strategies for functionalizing this scaffold. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for transition-metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and direct C-H functionalization, enabling the synthesis of diverse libraries of novel quinoline derivatives.

Reactivity Landscape of Methyl 6-chloroquinoline-8-carboxylate

Understanding the inherent electronic properties of the substrate is critical for designing successful synthetic strategies. The quinoline ring is a fusion of a relatively electron-rich benzene ring and an electron-deficient pyridine ring.[6][7][8] The substituents on Methyl 6-chloroquinoline-8-carboxylate further modulate this reactivity:

-

C6-Chloro Group : Positioned on the benzene moiety, this halogen is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[9][10] Its reactivity in nucleophilic aromatic substitution (SNAr) is lower than a halogen on the pyridine ring (e.g., at C2 or C4) but can be achieved under forcing conditions.[11][12]

-

C8-Methyl Carboxylate Group : As an electron-withdrawing group, it deactivates the benzene ring toward electrophilic aromatic substitution. Its proximity to the quinoline nitrogen and the C7-position can influence the regioselectivity of certain C-H activation reactions.[1]

-

Quinoline Nitrogen : The lone pair on the nitrogen atom imparts basicity. As part of the aromatic system, it withdraws electron density, rendering the pyridine ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[7][13]

The following diagram illustrates the primary sites for functionalization on the core scaffold.

Caption: Key functionalization sites on Methyl 6-chloroquinoline-8-carboxylate.

Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Position

The C6-chloro group is the most versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their broad substrate scope and high functional group tolerance.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C6 position and various aryl or heteroaryl moieties.[9][14] This is achieved by coupling the chloroquinoline with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

-

Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add Methyl 6-chloroquinoline-8-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition : Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or DMF/H₂O (4:1). The reaction concentration is generally maintained at 0.1 M with respect to the starting quinoline.

-

Reaction Execution : Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality Note: The aqueous base is crucial for the transmetalation step in the catalytic cycle. The choice of catalyst and solvent can significantly impact reaction efficiency, especially for challenging or sterically hindered boronic acids.[15]

-

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 6-arylquinoline product.

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | ~80-90 |

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | ~75-85 |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | ~80-90 |

Yields are estimates based on similar transformations reported in the literature and may vary.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the coupling of the C6-chloro position with a vast range of primary and secondary amines.[10] The success of this reaction is highly dependent on the choice of a specialized phosphine ligand, which facilitates the key reductive elimination step.

-

Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

-

Reagent Addition : Add Methyl 6-chloroquinoline-8-carboxylate (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.

-

Reaction Execution : Seal the vial and heat the mixture to 90-110 °C for 12-24 hours.

-

Causality Note: The use of a strong, sterically hindered base like NaOtBu is essential to deprotonate the amine or the N-H oxidative addition intermediate without acting as a competing nucleophile. The ligand choice is critical; bulky, electron-rich phosphines like XPhos are often required for coupling less reactive aryl chlorides.[16][17]

-

-

Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Purification : Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the 6-aminoquinoline product.

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | ~80-90 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | ~70-85 |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | ~75-88 |

| Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~85-95 |

Yields are estimates based on similar transformations and require optimization.[18][19]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Part 2: Direct C-H Functionalization of the Quinoline Core

Direct C-H activation has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds.[20][21] While the C6-Cl provides a classical handle, C-H functionalization allows for modifications at positions that are otherwise difficult to access. For the quinoline ring, the nitrogen atom often directs functionalization to the C2 or C8 positions.[1] However, recent advances have enabled selective functionalization at more remote positions, such as C7.

Protocol: Copper-Catalyzed C7-Arylation (A Representative Method)

This protocol is based on emerging strategies for remote C-H functionalization and serves as a template for exploration.[22]

-

Reaction Setup : To a pressure tube, add Methyl 6-chloroquinoline-8-carboxylate (1.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a ligand (e.g., a bipyridine or phenanthroline derivative, 20 mol%).

-

Reagent Addition : Add the arylating agent (e.g., an aryliodonium salt or diaryliodonium triflate, 1.5 equiv.) and a base or additive as required by the specific catalytic system.

-

Solvent Addition : Add a high-boiling, polar aprotic solvent such as DCE or DMA.

-

Reaction Execution : Seal the tube and heat to 120-140 °C for 12-24 hours.

-

Causality Note: This transformation is challenging due to the need to selectively activate a specific C-H bond on the benzene ring. The success often relies on a "traceless directing group" strategy or specific ligand-catalyst interactions that favor the geometry required for C7 activation over other positions.[22] The high temperature is necessary to overcome the activation barrier for C-H cleavage.

-

-

Work-up & Purification : Follow standard aqueous work-up and silica gel chromatography procedures as described for the cross-coupling reactions.

Caption: Conceptual logic of directed C-H functionalization.

Part 3: Modification of the C8-Ester Group

The methyl ester at the C8 position provides a final point for diversification, most commonly through hydrolysis to the carboxylic acid or conversion to a wide range of amides.

Protocol: Ester Hydrolysis to Carboxylic Acid

-

Reaction Setup : Dissolve the ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1).

-

Reagent Addition : Add an excess of lithium hydroxide (LiOH, 3.0-5.0 equiv.).

-

Reaction Execution : Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitor by TLC).

-

Work-up : Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether or dichloromethane to remove any non-polar impurities.

-

Isolation : Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

-

Preparation and Properties of Quinoline. Pharmapproach. [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances. [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. Quimicaorganica.org. [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare. [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

Fused Ring Heterocycles. University of Babylon. [Link]

-

Chapter 7_Quinolines and Isoquinolines.pdf. Unknown Source. [Link]

-

Metal-free domino one-pot protocols for quinoline synthesis. RSC Publishing. [Link]

-

One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. IIT Bombay. [Link]

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

-

Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition. [Link]

-

Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

-

Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline:. Amazon AWS. [Link]

-

Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. International Journal of Scientific and Research Publications. [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Methyl 6-chloroquinoline-8-carboxylate (1 x 1 g). Reagentia. [Link]

-

Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

-

Methyl quinoline-6-carboxylate. PubChem. [Link]

-

C(sp)−H Bond Functionalization of 8‐Methylquinolines. ResearchGate. [Link]

-

(PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

Sources

- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 13. uop.edu.pk [uop.edu.pk]

- 14. books.rsc.org [books.rsc.org]

- 15. ijsrp.org [ijsrp.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing yield in the esterification of 6-chloro-8-quinolinecarboxylic acid

Ticket ID: #Q8-EST-OPT Subject: Yield Optimization & Troubleshooting for 6-Chloro-8-Quinolinecarboxylic Acid Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because standard Fischer esterification protocols (sulfuric acid/methanol reflux) are providing sub-optimal yields (<40%) or resulting in difficult-to-purify slurries when working with 6-chloro-8-quinolinecarboxylic acid .[1]

This substrate presents a "perfect storm" of structural challenges:

-

Steric Hindrance (Peri-effect): The carboxylic acid at position 8 is sterically crowded by the quinoline nitrogen (position 1) and the proton at position 7.[1]

-

Electronic Deactivation: The chlorine atom at position 6 is electron-withdrawing, reducing the nucleophilicity of the ring but also affecting the pKa of the surrounding groups.

-

Zwitterionic Solubility: The basic quinoline nitrogen and acidic carboxylic acid form a zwitterion, leading to poor solubility in standard organic solvents (DCM, Toluene) and "crashing out" in acidic media.

This guide provides a validated, high-yield protocol using the Acid Chloride Method and a troubleshooting workflow for purification.

Module 1: Diagnostic & Method Selection

Before proceeding, verify your current method against the decision matrix below. Standard acid catalysis often fails because protonation of the quinoline nitrogen creates a dicationic species that repels the protonated alcohol, or simply precipitates the substrate as an unreactive salt.

Decision Logic: Selecting the Right Pathway

Figure 1: Decision matrix for selecting the optimal esterification pathway. The Acid Chloride route is recommended for position 8 substituted quinolines.

Module 2: The "Gold Standard" Protocol (Thionyl Chloride)

This protocol bypasses the low reactivity of the carboxylic acid by converting it into a highly reactive acid chloride.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 6-Cl-8-quinolinecarboxylic acid | 1.0 | Substrate | Zwitterionic solid, likely insoluble initially.[1] |

| Thionyl Chloride ( | 3.0 - 5.0 | Reagent | Excess drives reaction and acts as solvent/desiccant.[1] |

| Methanol (anhydrous) | Solvent | Nucleophile | Use dry MeOH to prevent hydrolysis of acid chloride.[1] |

| DMF (Dimethylformamide) | 0.1 (Cat.)[1] | Catalyst | Forms Vilsmeier-Haack type intermediate to accelerate acid chloride formation. |

Step-by-Step Procedure

Safety Warning: Perform all steps in a fume hood.

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask under inert atmosphere (

or Ar), suspend the 6-chloro-8-quinolinecarboxylic acid (1.0 equiv) in anhydrous toluene (optional, can be run neat if -

Add Thionyl Chloride (3.0–5.0 equiv) dropwise.[1]

-

Add 2-3 drops of dry DMF .

-

Reflux the mixture at 75–80°C for 2–3 hours.

-

Checkpoint: The reaction mixture should turn from a suspension to a clear solution, indicating the formation of the acid chloride.

-

-

Evaporation (Critical Step):

-

Esterification:

-

Cool the residue (crude acid chloride hydrochloride salt) to 0°C in an ice bath.[3]

-

Slowly add anhydrous Methanol (excess, ~10-20 mL per gram of substrate).

-

Allow to warm to room temperature and stir for 2–4 hours (or reflux for 1 hour to ensure completion).

-

-

Quenching:

Module 3: Purification & Workup (The "Sticky" Phase)[1]

The most common user error occurs here. Because the product contains a basic nitrogen (quinoline), pH control is vital to separate the ester from unreacted acid.

The Challenge:

-

pH < 4: Both Ester and Acid are protonated (water soluble).[1]

-

pH 8–9 (Target): Ester is free base (organic soluble); Unreacted Acid is carboxylate (water soluble).[1]

-

pH > 12: Risk of hydrolyzing the ester.[1]

Workup Logic Flow

Figure 2: pH-controlled extraction strategy to isolate the ester from unreacted starting material.[1]

Module 4: FAQs & Troubleshooting

Q: The reaction mixture turned black during the

-

A: Not necessarily. Quinolines can darken due to trace oxidation or N-oxide formation.[1] Proceed with the workup. If the "tar" is insoluble in DCM during extraction, filter it through a Celite pad before separating layers.

Q: Can I use coupling agents like EDC or DCC instead?

-

A: Yes, but it is generally less efficient for this specific substrate. The steric hindrance at position 8 makes the active ester intermediate (O-acylisourea) slow to form and prone to rearrangement (N-acylurea side product). If you must avoid acid chlorides, use HATU with DIPEA in DMF, as HATU is superior for hindered acids.

Q: My yield is still low (<50%). What else can I try?

-

A: Check your Methanol dryness .[1] If your methanol is "wet," the acid chloride hydrolyzes back to the starting material immediately. Use commercially available anhydrous methanol or dry it over molecular sieves (3Å).

References

-

ChemicalBook. (n.d.).[1] 6-chloroquinoline-8-carboxylic acid Properties and Suppliers. Retrieved from [1]

-

Santa Cruz Biotechnology. (n.d.).[1] 6-Chloro-8-quinolinecarboxylic Acid.[1][4][5][6][7] Retrieved from [1]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[1][2][8] Retrieved from

-

Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (General handling of SOCl2). Org.[1][3][9][10][11] Synth. 2014, 91, 221-232.[3] Retrieved from [1]

-

National Institutes of Health (NIH). (2022).[1] Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (General purification of quinoline derivatives).[1] Retrieved from [1]

Sources

- 1. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 6-Chloro-8-quinolinecarboxylic Acid | CAS 6456-78-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 6456-78-6|6-Chloroquinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 6456-78-6 CAS MSDS (6-chloroquinoline-8-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. dial.uclouvain.be [dial.uclouvain.be]

- 10. Ester synthesis by esterification [organic-chemistry.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Technical Support Center: Purification of Methyl 6-chloroquinoline-8-carboxylate

Technical Brief: Solvent Selection Logic

The Challenge:

Methyl 6-chloroquinoline-8-carboxylate presents a specific purification challenge due to the competing polarity of its functional groups.[1][2] The planar quinoline ring promotes strong

The Solution Strategy: Successful recrystallization requires a solvent system that disrupts the crystal lattice at high temperatures but allows orderly re-stacking upon cooling.[1][2] We prioritize Class 3 (Low Toxicity) solvents that balance these interactions.[1][2]

Recommended Solvent Systems

| System Type | Solvent(s) | Suitability | Operational Notes |

| Primary (Single) | Ethanol (Absolute) | High | Best Starting Point. The hydroxyl group interacts with the quinoline nitrogen, while the ethyl chain accommodates the lipophilic core.[1] |

| Secondary (Binary) | EtOAc / Hexanes | High | For High Purity. Excellent for removing non-polar impurities.[1][2] Start with 1:1 ratio; adjust to 1:3 if yield is low. |

| Alternative (Polar) | Acetonitrile | Medium | Use if the compound is too soluble in alcohols.[1][2] Sharp cooling curves often yield needle-like crystals.[1][2] |

| Rescue (Binary) | EtOH / Water | Medium | Risk of Hydrolysis. Use only if material contains inorganic salts.[1][2] Keep water content <10% and avoid prolonged boiling.[1][2] |

Decision Workflow: Solvent Screening

Do not commit your entire batch to a solvent without a solubility test.[1][2] Follow this logic flow to determine the optimal system for your specific impurity profile.

Figure 1: Logic gate for determining the primary recrystallization solvent. Note that "Oiling Out" requires a deviation from the standard protocol.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol

-

Dissolution: Place crude Methyl 6-chloroquinoline-8-carboxylate in a round-bottom flask. Add absolute ethanol (approx. 10 mL per gram of solid).[1][2]

-

Heating: Heat the mixture to reflux (78°C) with magnetic stirring.

-

Critical Check: If solid remains after 15 minutes of reflux, add more ethanol in 1 mL increments. If the solution is dark/discolored, add activated carbon (1% w/w) and filter hot through Celite.

-

-

Filtration (Hot): If no carbon was used but particulate matter remains (inorganic salts), perform a hot filtration using a pre-warmed glass funnel.[2]

-

Crystallization: Remove from heat. Cap the flask and allow it to cool to room temperature undisturbed.

-

Harvesting: Once RT is reached, cool at 4°C for 2 hours. Filter the crystals using vacuum filtration (Buchner funnel).[1][2]

-

Washing: Wash the filter cake with cold (-20°C) ethanol.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Troubleshooting Guide & FAQs

Issue: "The product is 'oiling out' instead of crystallizing."

Diagnosis: This is common with quinoline esters.[1][2] The melting point of the solvated compound is likely lower than the boiling point of the solvent, or the solution is too concentrated. Corrective Actions:

-

Reheat and Dilute: Add 20% more solvent and reheat to reflux to lower the saturation point.

-

The "Cloud Point" Method: If using EtOAc/Hexanes, heat to reflux in EtOAc, then add Hexanes dropwise until just cloudy. Add 1 drop of EtOAc to clear it, then cool very slowly.[1][2]

-

Seed Crystals: Retain a tiny amount of crude solid (or a previous pure batch).[1][2] Add a single speck to the solution once it reaches room temperature.[1][2]

Issue: "My yield is very low (<50%)."

Diagnosis: The compound is too soluble in the chosen solvent at room temperature.[1][2] Corrective Actions:

-

Concentrate Mother Liquor: Evaporate the filtrate to half volume and repeat the cooling process (Second Crop). Note: Second crops are usually less pure.[1]

-

Change Solvent: Switch from Ethanol to Isopropanol (IPA) . IPA has a similar polarity but often lower solubility for this class of esters at cold temperatures.[1][2]

Issue: "NMR shows persistent solvent peaks."

Diagnosis: Quinoline rings can form solvates (inclusion complexes) with the solvent molecules within the crystal lattice.[1][2] Corrective Actions:

-

High-Vac Drying: Standard vacuum is insufficient.[1][2] Dry at <1 mbar at 50°C.

-

Solvent Exchange: Dissolve the final crystals in DCM and rotary evaporate to dryness (azeotroping) to remove trapped ethanol/heptane.

FAQ: Can I use Acetone?

Answer: Acetone is generally not recommended for the primary crystallization of this specific ester.[1][2] It is often too good a solvent (high solubility even at cold temps), leading to poor recovery rates.[2] It is better suited for cleaning glassware.[1][2]

FAQ: Is water safe to use as a co-solvent?

Answer: Only with caution. While the methyl ester is relatively stable, boiling it in water/alcohol mixtures at high pH (if basic impurities are present) can lead to hydrolysis , converting your product back to 6-chloroquinoline-8-carboxylic acid.[2] Always verify the pH is neutral (6-7) before heating aqueous mixtures.[1][2]

References

-

Solubility of Quinoline Derivatives

-

General Purification of Heterocycles

-

Synthesis & Properties of Chlorinated Quinolines

-

Crystallization Methodology

Sources

Technical Support Center: Improving the Solubility of Methyl 6-chloroquinoline-8-carboxylate for Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of Methyl 6-chloroquinoline-8-carboxylate in biological assays. Our goal is to equip you with the knowledge and practical strategies to ensure reliable and reproducible experimental outcomes.

Introduction: The Challenge of Poor Solubility

Methyl 6-chloroquinoline-8-carboxylate, like many quinoline derivatives, possesses a hydrophobic bicyclic aromatic core that often leads to poor aqueous solubility.[1][2] This inherent property can create significant hurdles in biological assays, leading to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable data.[3] This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My Methyl 6-chloroquinoline-8-carboxylate is precipitating out of my cell culture medium upon dilution from a DMSO stock. What is happening and how can I prevent this?

This is a common issue known as "DMSO shock" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, its miscibility with aqueous solutions can be deceptive.[4] When a concentrated DMSO stock is introduced into an aqueous buffer or cell culture medium, the local concentration of the organic solvent rapidly decreases. This sudden shift in solvent polarity can cause the compound to crash out of the solution if its aqueous solubility limit is exceeded.[4]

Troubleshooting Steps:

-

Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[5][6][7] To achieve this, you may need to prepare a more dilute stock solution, provided the compound remains stable and soluble in a higher percentage of DMSO.

-

Optimize the Dilution Method: Instead of adding the DMSO stock directly to the final volume of the aqueous medium, try a serial dilution approach. This involves gradually introducing the aqueous phase to the DMSO stock or vice versa, which can sometimes prevent rapid precipitation.

-

Pre-warm the Assay Medium: Gently warming the assay medium to 37°C before adding the compound stock can sometimes improve solubility.[8] However, be mindful of the thermal stability of your compound.

-

Incorporate Solubilizing Excipients: If the above methods are insufficient, consider the use of solubility-enhancing agents in your assay medium.

Q2: What are solubilizing excipients, and which ones are suitable for my cell-based assays?

Solubilizing excipients are additives that increase the solubility of a poorly soluble compound in an aqueous environment.[9] The choice of excipient depends on the specific compound and the nature of the biological assay.

| Excipient Type | Examples | Mechanism of Action | Typical Concentration Range for Cell-Based Assays |

| Co-solvents | Ethanol, Propylene Glycol | Reduce the overall polarity of the solvent system. | < 1% (v/v) |

| Surfactants | Pluronic® F-68, Tween® 80 | Form micelles that encapsulate hydrophobic compounds.[10][11] | 0.01% - 0.1% (w/v) |

| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | Form inclusion complexes with hydrophobic molecules.[12][13][14][15] | 1 - 10 mM |

It is crucial to perform vehicle control experiments to ensure that the chosen excipient at the intended concentration does not interfere with the assay or exhibit cytotoxicity.

Troubleshooting Guide: A Step-by-Step Protocol for Solubility Enhancement

This section provides a systematic workflow to identify the optimal solubilization strategy for Methyl 6-chloroquinoline-8-carboxylate.

Caption: A systematic workflow for troubleshooting the solubility of Methyl 6-chloroquinoline-8-carboxylate.

Experimental Protocol: Preparing a Stock Solution and Working Solutions

Materials:

-

Methyl 6-chloroquinoline-8-carboxylate powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Volumetric flasks[16]

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional)

Procedure for Preparing a 10 mM DMSO Stock Solution:

-

Accurate Weighing: Accurately weigh the required amount of Methyl 6-chloroquinoline-8-carboxylate using a calibrated analytical balance.[16][17]

-

Dissolution: Transfer the powder to a sterile microcentrifuge tube or a small volumetric flask. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved.[17] Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[8]

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[18] Ensure the containers are properly labeled with the compound name, concentration, solvent, and date of preparation.[17][19]

Procedure for Preparing Working Solutions in Assay Medium:

-

Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.

-

Pre-warm Medium: Warm the required volume of cell culture medium or assay buffer to 37°C.

-

Dilution: While gently vortexing or swirling the medium, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration.[8] This gradual addition helps to prevent localized high concentrations of DMSO and subsequent precipitation.

-

Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, further optimization of the solubilization strategy is required.

Advanced Solubilization Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later stages of drug development but can be adapted for research purposes.

-

Solid Dispersions: The compound is dispersed within a hydrophilic polymer matrix to improve its dissolution profile.[20][21]

-

Lipid-Based Formulations: For highly lipophilic compounds, formulation in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be considered.[22][23]

-

Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[10][20]

Understanding the Role of pH

The quinoline core contains a basic nitrogen atom, meaning its solubility can be pH-dependent.[1][3][21]

Caption: The effect of pH on the solubility of quinoline derivatives.

For Methyl 6-chloroquinoline-8-carboxylate, lowering the pH of the buffer could potentially increase its solubility by protonating the quinoline nitrogen. However, it is critical to ensure that any pH adjustment is compatible with the biological assay and does not affect cell viability or the activity of other components.

Conclusion

Improving the solubility of Methyl 6-chloroquinoline-8-carboxylate for biological assays requires a systematic and multi-faceted approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can overcome these challenges and generate high-quality, reliable data. Always remember to validate your chosen solubilization method with appropriate vehicle controls to ensure the integrity of your experimental results.

References

- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

- Vertex AI Search. Solubility enhancement and application of cyclodextrins in local drug delivery.

- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.

- Vertex AI Search.

- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.

- Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.

- Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.

- Vertex AI Search. Pluronic® F-68 - Interchim.

- Vertex AI Search. Best Practices For Stock Solutions - FasterCapital.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Stock Solutions 101: Everything You Need to Know - G-Biosciences.

- Vertex AI Search. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds - Benchchem.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. What is the procedure to create stock solutions? - Chemistry Stack Exchange.

- Vertex AI Search. (PDF)

- Vertex AI Search. Comprehensive review on current developments of quinoline-based anticancer agents.

- Vertex AI Search.

- Vertex AI Search. Pluronic F-68 - PhytoTech Labs.

- Vertex AI Search. Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs | ACS Omega.

- Vertex AI Search. Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery - DOI.

- Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PMC.

- Vertex AI Search. DMSO in cell based assays - Scientist Solutions.